molecular formula C12H14O4 B1353868 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid CAS No. 5717-16-8

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Cat. No. B1353868
CAS RN: 5717-16-8
M. Wt: 222.24 g/mol
InChI Key: NYKZHPAJYHMOLD-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It appears as pale yellow or off white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .


Molecular Structure Analysis

The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . The InChI representation is InChI=1S/C9H10O3/c1-12-8-4-2-7 (3-5-8)6-9 (10)11/h2-5H,6H2,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxyphenylacetic acid is 166.17 g/mol . It appears as pale yellow or off white colored flakes .

Scientific Research Applications

1. Role in Bronchospasm Inhibition and 5-Lipoxygenase Activity

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid derivatives have been studied for their potential in inhibiting bronchospasm and 5-lipoxygenase activity. Compounds structurally related to 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid have shown efficacy in inhibiting leukotriene D4 and ovalbumin-induced bronchospasm in vivo, highlighting their potential as therapeutic agents for respiratory conditions (Musser et al., 1987).

2. Environmental Analysis and Pesticide Detection

Research has also focused on the development of sensitive detection methods for pesticides, using derivatives of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. These methods, like enzyme-linked immunosorbent assays (ELISA), have been optimized for the detection of fenthion, a type of organophosphorous insecticide, in various fruit samples, demonstrating the compound's relevance in environmental monitoring and food safety (Zhang et al., 2008).

3. Apoptosis Induction and Cellular Mediation

4-Methylthio-2-oxobutanoic acid, a direct precursor to compounds structurally related to 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, has been identified as a potent inducer of apoptosis in certain cell lines. This suggests a potential role in cancer research and therapeutic applications, particularly in the context of targeted cellular apoptosis (Quash et al., 1995).

4. Antioxidant Properties and Potential in Medicinal Chemistry

Certain derivatives of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid have been investigated for their antioxidant properties. This research contributes to the understanding of these compounds in the context of oxidative stress and potential therapeutic applications, especially in diseases where oxidative stress is a significant factor (Stanchev et al., 2009).

Safety And Hazards

4-Methoxyphenylacetic acid severely irritates skin and eyes. It may be toxic by ingestion .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)15)7-11(13)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZHPAJYHMOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501016
Record name 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

CAS RN

5717-16-8
Record name 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Zhang, Y Gao, RD Laishram, K Li, Y Yang… - Organic & …, 2019 - pubs.rsc.org
An efficient Pd/Zn co-catalyzed chemo-selective hydrogenation of α-methylene-γ-keto carboxylic acids is described. This methodology offers a divergent synthesis of α-methyl-γ-keto …
Number of citations: 6 pubs.rsc.org
F Deng, J Xu, M Zhao, HY Liu, Y Ye… - Helvetica Chimica …, 2011 - Wiley Online Library
The first total synthesis of prionoid E (1), a rearranged secoabietane diterpene quinone isolated from Salvia prionitis, was achieved efficiently by means of Wacker oxidation (Scheme 5) …
Number of citations: 1 onlinelibrary.wiley.com
S Zheng, T Zhang, H Maekawa - The Journal of Organic …, 2022 - ACS Publications
Direct reductive carboxylation of easily prepared aryl vinyl ketones under the atmosphere of carbon dioxide led to the selective formation of γ-keto carboxylic acids in 38–86% yields. …
Number of citations: 3 pubs.acs.org

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